2-(chloromethyl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4-ol
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Overview
Description
2-(CHLOROMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(CHLOROMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE typically involves the reaction of o-aminoacetophenone with chloroacetonitrile under acidic conditions. The reaction proceeds through a catalytic ring closure reaction using acidic ionic liquids as catalysts and 1,4-dioxane as the reaction solvent . This method is advantageous due to its high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent product quality and minimizing the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions: 2-(CHLOROMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazolinone derivatives, which are valuable intermediates in the synthesis of biologically active compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are typically used under controlled conditions.
Major Products:
Substitution Reactions: Various substituted quinazoline derivatives.
Oxidation Reactions: Quinazolinone derivatives.
Scientific Research Applications
2-(CHLOROMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of anticancer agents, anti-inflammatory agents, and other biologically active compounds.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Research: Its derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 2-(CHLOROMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is not well-documented. its derivatives, particularly quinazolinones, are known to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. These interactions can lead to the inhibition of tumor growth, reduction of inflammation, and other therapeutic effects.
Comparison with Similar Compounds
2-Chloromethyl-4(3H)-quinazolinone: This compound shares a similar quinazoline core and is used as an intermediate in the synthesis of various biologically active molecules.
Uniqueness: 2-(CHLOROMETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for the formation of diverse derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C17H17ClN2O |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-(chloromethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C17H17ClN2O/c18-10-13-19-15-12-6-2-1-5-11(12)9-17(7-3-4-8-17)14(15)16(21)20-13/h1-2,5-6H,3-4,7-10H2,(H,19,20,21) |
InChI Key |
LEQVNCSENKLUDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)CCl |
Origin of Product |
United States |
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